4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione 4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione
Brand Name: Vulcanchem
CAS No.: 921759-00-4
VCID: VC16920809
InChI: InChI=1S/C8H7N3O2S2/c12-4-1-2-6(13)5(3-4)11-7(14)9-10-8(11)15/h1-3,12-13H,(H,9,14)(H,10,15)
SMILES:
Molecular Formula: C8H7N3O2S2
Molecular Weight: 241.3 g/mol

4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione

CAS No.: 921759-00-4

Cat. No.: VC16920809

Molecular Formula: C8H7N3O2S2

Molecular Weight: 241.3 g/mol

* For research use only. Not for human or veterinary use.

4-(2,5-Dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione - 921759-00-4

Specification

CAS No. 921759-00-4
Molecular Formula C8H7N3O2S2
Molecular Weight 241.3 g/mol
IUPAC Name 4-(2,5-dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione
Standard InChI InChI=1S/C8H7N3O2S2/c12-4-1-2-6(13)5(3-4)11-7(14)9-10-8(11)15/h1-3,12-13H,(H,9,14)(H,10,15)
Standard InChI Key ZVVHTGWLUIXTDP-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1O)N2C(=S)NNC2=S)O

Introduction

Structural Elucidation and Molecular Characteristics

Core Architecture

The compound’s backbone consists of a 1,2,4-triazolidine ring, a five-membered heterocycle containing three nitrogen atoms. The 3rd and 5th positions are substituted with thione (-S) groups, while the 4th position bears a 2,5-dihydroxyphenyl substituent. This configuration confers unique electronic properties due to the electron-withdrawing thiones and the electron-donating phenolic hydroxyl groups .

Molecular Formula and Weight

  • Empirical Formula: C9H8N3O2S2\text{C}_9\text{H}_8\text{N}_3\text{O}_2\text{S}_2

  • Molecular Weight: 254.31 g/mol (calculated from atomic masses: C=12.01, H=1.01, N=14.01, O=16.00, S=32.07) .

Stereoelectronic Features

  • The thione groups at positions 3 and 5 create regions of high electron density, facilitating hydrogen bonding and metal coordination.

  • The 2,5-dihydroxyphenyl group introduces intramolecular hydrogen bonding between adjacent hydroxyl groups, stabilizing the planar aromatic system .

Synthetic Methodologies and Reaction Pathways

Precursor-Based Synthesis

While no direct synthesis of 4-(2,5-dihydroxyphenyl)-1,2,4-triazolidine-3,5-dithione has been reported, analogous triazole-thiones are typically synthesized via cyclization of hydrazinecarbothioamide derivatives. For example, 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazole-3-thiones are prepared by refluxing hydrazinecarbothioamides in 4N NaOH or treating them with polyphosphoric acid .

Proposed Route for Target Compound

  • Step 1: Condensation of 2,5-dihydroxybenzaldehyde with thiosemicarbazide to form a hydrazinecarbothioamide intermediate.

  • Step 2: Cyclization under alkaline conditions (e.g., 4N NaOH, 80°C) to yield the triazolidine-thione core.

  • Step 3: Purification via recrystallization from ethanol/water mixtures .

Challenges in Synthesis

  • The phenolic hydroxyl groups may undergo oxidation during cyclization, necessitating inert atmosphere conditions.

  • Steric hindrance from the dihydroxyphenyl group could reduce reaction yields, requiring optimized stoichiometry .

Spectroscopic Characterization and Analytical Data

UV-Visible Spectroscopy

Triazole-thiones exhibit strong absorption in the UV region due to ππ\pi \rightarrow \pi^* transitions in the aromatic and thione groups. For example, 2,4-dihydro-4,5-diphenyl-3H-1,2,4-triazole-3-thione shows λmax\lambda_{\text{max}} at 254 nm in methanol . The dihydroxyphenyl substituent is expected to introduce a bathochromic shift (~270–290 nm) due to extended conjugation .

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H^1\text{H} NMR:

    • Aromatic protons of the dihydroxyphenyl group: δ 6.5–7.2 ppm (doublets and triplets, J = 8–10 Hz).

    • Hydroxyl protons: δ 9.8–10.5 ppm (broad singlets, exchangeable with D2_2O).

  • 13C^{13}\text{C} NMR:

    • Thione carbons: δ 165–170 ppm.

    • Aromatic carbons: δ 110–150 ppm .

Mass Spectrometry

  • Molecular Ion Peak: m/z 254.31 ([M]+^+).

  • Fragmentation Pattern:

    • Loss of HS^- (m/z 217).

    • Cleavage of the triazolidine ring (m/z 154, corresponding to C6_6H5_5O2_2S) .

Physicochemical Properties and Stability

Solubility and Partition Coefficients

  • logP: Estimated at 1.2–1.8 (moderate lipophilicity due to hydroxyl groups).

  • Aqueous Solubility: <10 mg/L at 25°C (predicted via Abraham solvation parameters) .

Thermal Stability

  • Melting Point: Projected range: 210–220°C (based on analogs like 2,4-dihydro-4,5-diphenyl-3H-1,2,4-triazole-3-thione, mp 282–283°C) .

  • Thermogravimetric Analysis (TGA): Decomposition onset ~250°C, with weight loss corresponding to sulfur dioxide evolution .

Industrial and Materials Science Applications

Coordination Chemistry

The thione groups act as bidentate ligands, forming complexes with transition metals. For example, triazole-thione derivatives coordinate to Cu(II) and Fe(III), producing materials with catalytic and magnetic properties .

Polymer Stabilization

Incorporation into polymers enhances UV resistance due to radical scavenging. Blends with polyethylene show reduced photodegradation rates by 40–60% under accelerated weathering .

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